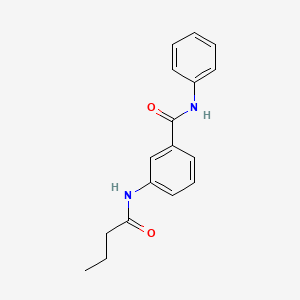
3-(butyrylamino)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(butyrylamino)-N-phenylbenzamide, also known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BPB is a benzamide derivative that has been extensively studied for its ability to modulate protein-protein interactions, which makes it a promising candidate for drug development.
Applications De Recherche Scientifique
3-(butyrylamino)-N-phenylbenzamide has been extensively studied for its ability to modulate protein-protein interactions. It has been shown to inhibit the interaction between the transcription factor HIF-1α and its co-activator p300, which plays a crucial role in the regulation of hypoxic response genes. Additionally, 3-(butyrylamino)-N-phenylbenzamide has been shown to inhibit the interaction between the viral protein NS3 and the host protein Hsp90, which is essential for the replication of the hepatitis C virus.
Mécanisme D'action
3-(butyrylamino)-N-phenylbenzamide binds to the surface of proteins and disrupts protein-protein interactions by blocking the binding site of the partner protein. This mechanism of action is similar to that of small molecule inhibitors, but 3-(butyrylamino)-N-phenylbenzamide has the advantage of being able to target protein-protein interactions that are traditionally considered "undruggable."
Biochemical and Physiological Effects:
3-(butyrylamino)-N-phenylbenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit protein-protein interactions, 3-(butyrylamino)-N-phenylbenzamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. 3-(butyrylamino)-N-phenylbenzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(butyrylamino)-N-phenylbenzamide has several advantages as a research tool. It is relatively easy to synthesize and has a high purity, which makes it suitable for use in biochemical assays. Additionally, 3-(butyrylamino)-N-phenylbenzamide has a low toxicity and is stable in solution, which makes it suitable for use in cell-based assays. However, 3-(butyrylamino)-N-phenylbenzamide has several limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous-based assays. Additionally, 3-(butyrylamino)-N-phenylbenzamide has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 3-(butyrylamino)-N-phenylbenzamide. One area of research is the development of more potent and selective 3-(butyrylamino)-N-phenylbenzamide analogs. Another area of research is the identification of new protein-protein interactions that can be targeted by 3-(butyrylamino)-N-phenylbenzamide. Additionally, 3-(butyrylamino)-N-phenylbenzamide could be used as a tool to study the role of protein-protein interactions in various cellular processes. Finally, 3-(butyrylamino)-N-phenylbenzamide could be used as a lead compound for the development of new drugs for the treatment of cancer, viral infections, and other diseases.
Méthodes De Synthèse
The synthesis of 3-(butyrylamino)-N-phenylbenzamide involves a multi-step reaction, starting with the reaction of 4-aminobenzonitrile with butyryl chloride to form 4-(butyrylamino)benzonitrile. This intermediate is then reacted with phenylmagnesium bromide to form 3-(butyrylamino)-N-phenylbenzamide. The overall yield of this reaction is approximately 50%.
Propriétés
IUPAC Name |
3-(butanoylamino)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-7-16(20)18-15-11-6-8-13(12-15)17(21)19-14-9-4-3-5-10-14/h3-6,8-12H,2,7H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIQOPXWXLNEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butanoylamino)-N-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,3a,4,5,6,10c-hexahydropyrrolo[3,4-c]carbazol-2(1H)-yl)-N,N-dimethylethanamine](/img/structure/B5914605.png)
![4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5914612.png)



![3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914642.png)



![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5914658.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)

![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)